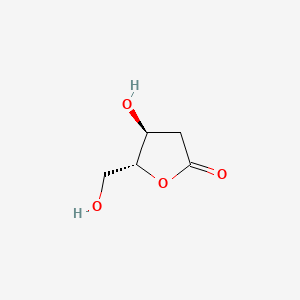

(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXDEYPPAGPYDP-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308989 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34371-14-7 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34371-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxypentanoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Stereochemical Precision in Drug Discovery

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and an inert or even harmful compound. It is with this understanding that we approach the structural elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-lactone.

This guide eschews a conventional, linear protocol in favor of a holistic, logic-driven narrative. We will explore the synergistic application of modern analytical techniques, not merely as procedural steps, but as an integrated strategy for unequivocally defining the molecule's constitution, connectivity, and absolute stereochemistry. Our focus will be on the "why" that underpins the "how"—the scientific rationale that transforms raw data into unambiguous structural knowledge.

Note on an Illustrative Analogue: Comprehensive, publicly available experimental spectroscopic data for the specific (4S,5R) stereoisomer is limited. To provide a detailed and practical guide, we will utilize data from the closely related and well-characterized compound, D-ribono-1,4-lactone ((3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one).[1][2] This analogue shares the core γ-lactone scaffold and key stereochemical features, allowing for a robust and illustrative exploration of the analytical principles and techniques. We will clearly delineate the structural differences and project the expected spectral characteristics for our target molecule.

Chapter 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricacies of stereochemistry, the fundamental constitution of the molecule must be rigorously established. High-Resolution Mass Spectrometry (HRMS) and elemental analysis serve as the cornerstones of this initial phase, providing an unambiguous molecular formula.

High-Resolution Mass Spectrometry (HRMS): The First Word on Identity

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For our target molecule, C₅H₈O₄, the expected exact mass is 132.0423 Da.

Causality of Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule as it is a soft ionization technique that typically generates an abundant protonated molecule, [M+H]⁺, minimizing initial fragmentation and preserving the crucial molecular weight information.[3]

Table 1: Expected HRMS Data for C₅H₈O₄

| Ion Species | Calculated Exact Mass (Da) |

| [M+H]⁺ | 133.0495 |

| [M+Na]⁺ | 155.0315 |

| [M-H]⁻ | 131.0350 |

Self-Validation: The observation of these ions, with measured masses within a narrow tolerance (typically < 5 ppm) of the calculated values, provides strong evidence for the proposed molecular formula. The isotopic pattern, particularly the small M+1 peak resulting from the natural abundance of ¹³C, must also align with the calculated pattern for C₅H₈O₄.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Perform analysis in both positive and negative electrospray ionization modes to detect various adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Compare the measured exact masses of the observed ions with the theoretical masses for the proposed formula, C₅H₈O₄.

Chapter 2: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments allows us to piece together the connectivity of every atom in the molecule.

Deciphering the Proton Environment: ¹H NMR

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signatures (based on D-ribono-1,4-lactone analogue):

-

H2 (Methylene protons α to carbonyl): Two distinct signals, diastereotopic, expected around 2.5-2.9 ppm. They will appear as complex multiplets due to geminal and vicinal coupling.

-

H3 (Methine proton with hydroxyl group): Expected around 4.2-4.5 ppm, showing coupling to the H2 and H4 protons.

-

H4 (Methine proton on the lactone ring): Expected around 4.4-4.7 ppm, coupled to H3 and H5.

-

H5 (Hydroxymethyl protons): Two diastereotopic protons expected around 3.7-3.9 ppm, coupled to H4 and to each other.

-

Hydroxyl Protons: Broad signals, the chemical shift of which is dependent on concentration and solvent.

Unveiling the Carbon Skeleton: ¹³C NMR and DEPT

The ¹³C NMR spectrum reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further classifies these carbons into CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase |

| C1 (Carbonyl) | 175-178 | No Signal |

| C2 (CH₂) | 35-40 | Negative |

| C3 (CH) | 70-75 | Positive |

| C4 (CH-O) | 80-85 | Positive |

| C5 (CH₂-OH) | 60-65 | Negative |

Connecting the Pieces: 2D NMR Correlation Spectroscopy

2D NMR experiments are crucial for assembling the molecular puzzle.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is the primary tool for tracing out the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is vital for connecting the different spin systems and identifying quaternary carbons.

Workflow for NMR-Based Structure Elucidation

Caption: Integrated workflow for 2D NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra. Optimization of parameters for HMBC (e.g., the long-range coupling constant) may be necessary.

-

Data Processing and Analysis: Process the spectra using appropriate software and systematically assign all proton and carbon signals by integrating the information from all experiments.

Chapter 3: Confirming Functional Groups and Probing Stereochemistry

With the planar structure established, the next phase focuses on confirming the presence of key functional groups and, most critically, determining the relative and absolute stereochemistry.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Absorptions:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch (Lactone): A strong, sharp absorption around 1770 cm⁻¹. The five-membered ring strain shifts this to a higher frequency compared to a standard ester (~1740 cm⁻¹).[4]

-

C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.

Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways

While HRMS gives the parent mass, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Plausible Fragmentation Pathways:

A common fragmentation pathway for hydroxylated lactones involves sequential losses of water and carbon monoxide.[2]

Caption: A plausible ESI-MS/MS fragmentation pathway.

The Final Frontier: Absolute Stereochemistry via X-ray Crystallography

While NMR (specifically through NOE experiments and analysis of coupling constants) can often reveal the relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry.

The Challenge and the Solution: Obtaining single crystals of sufficient quality for small, polar molecules can be challenging. However, should crystallization be successful, the resulting electron density map provides an unambiguous 3D structure. The Flack parameter, derived from the diffraction data, confirms the absolute configuration of the enantiomer present in the crystal.

Self-Validation: A Flack parameter close to zero for the proposed (4S,5R) configuration (and close to 1 for the inverted (4R,5S) structure) provides unequivocal proof of the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Attempt to grow single crystals from various solvents (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion). This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or other algorithms. Refine the structural model against the experimental data.

-

Absolute Structure Determination: Determine the Flack parameter to confirm the absolute configuration.

Conclusion: A Symphony of Analytical Evidence

The structure elucidation of this compound is not a linear process but a symphony of complementary analytical techniques. HRMS and elemental analysis write the opening bars, defining the molecular formula. NMR spectroscopy, with its rich array of 1D and 2D experiments, provides the intricate melody of atomic connectivity. IR and MS/MS add harmonic texture, confirming functional groups and fragmentation logic. Finally, X-ray crystallography offers the powerful crescendo, a definitive and unambiguous determination of the molecule's three-dimensional form. Each technique provides a piece of the puzzle, and their collective, self-validating evidence allows researchers to proceed with confidence in the structural integrity of their molecular assets, a cornerstone of successful drug discovery and development.

References

An In-depth Technical Guide to 2-Deoxy-D-ribonic-1,4-lactone (CAS 34371-14-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, chemical characteristics, and key applications of 2-Deoxy-D-ribonic-1,4-lactone, a significant molecule in biochemical research and a precursor in synthetic chemistry.

Chemical Identity and Structure

2-Deoxy-D-ribonic-1,4-lactone, identified by the CAS number 34371-14-7, is a derivative of the pentose sugar D-ribose.[1][2] Structurally, it is a gamma-lactone, which is a five-membered ring containing an ester group. The defining feature of this molecule is the absence of a hydroxyl group at the C-2 position, a modification that imparts unique chemical and biological properties.[2]

-

Systematic IUPAC Name: (4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one[1]

-

Common Synonyms: 2-Deoxy-D-ribonolactone, 2'-Deoxyribonolactone, D-erythro-Pentonic acid, 2-deoxy-, γ-lactone[1][2]

Caption: 2D Chemical Structure of 2-Deoxy-D-ribonic-1,4-lactone.

Physicochemical Properties

The physical state of 2-Deoxy-D-ribonic-1,4-lactone is typically a colorless gum or oil, which is consistent with the absence of a defined melting point in many databases.[2][6] This lack of crystallinity is common for chiral, hydroxylated small molecules. A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| Physical Form | Oil, colorless gum | [2][6] |

| Molecular Weight | 132.11 g/mol | [3][4][5] |

| Density | ~1.438 g/cm³ | [3] |

| Boiling Point | 395.3 °C at 760 mmHg (Predicted) | [1][2] |

| Flash Point | 179.1 °C (Predicted) | [1][2] |

| Refractive Index | ~1.521 | [1] |

| pKa | 12.63 ± 0.40 (Predicted) | [7] |

| XLogP3 | -0.9 | [2][4] |

Solubility: While quantitative data is scarce, its polar nature, indicated by a low XLogP3 value and the presence of hydroxyl groups, suggests miscibility with water and polar organic solvents like ethanol and DMSO.

Storage and Stability: For long-term storage, it is recommended to keep the compound at -20°C.[1][2] For shorter periods, refrigeration at 2-8°C in a well-closed container is adequate.[3][8] The compound is supplied as a lyophilized powder by some vendors to enhance stability.

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of 2-Deoxy-D-ribonic-1,4-lactone. Below is an overview of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A reported ¹H NMR spectrum in DMSO-d₆ showed key signals including two doublets of doublets at approximately 2.17 ppm and 2.76 ppm, corresponding to the diastereotopic protons at the C2 position.[2] Multiplets for the protons at C3, C4, and the two protons of the C5 hydroxymethyl group are expected between 3.48 and 4.20 ppm.[2]

-

¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals. The carbonyl carbon of the lactone (C1) will be the most downfield, typically in the range of 170-185 ppm.[9] The carbons bearing hydroxyl groups (C3, C4, and C5) would appear in the 50-85 ppm region, while the C2 methylene carbon would be the most upfield, typically between 25-40 ppm.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching from the hydroxyl groups.[11]

-

A strong, sharp absorption band around 1770 cm⁻¹, indicative of the C=O stretching of a five-membered lactone (γ-lactone).[11]

-

C-H stretching absorptions from the CH and CH₂ groups in the 3000-2850 cm⁻¹ region.[11]

-

C-O stretching vibrations within the fingerprint region (1200-1000 cm⁻¹).[11]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 132 would be expected, although it may be weak. Common fragmentation patterns would involve the loss of water (m/z = 114) and the hydroxymethyl group (CH₂OH, m/z = 101).

Synthesis and Preparation

2-Deoxy-D-ribonic-1,4-lactone can be synthesized through several routes, with the oxidation of 2-deoxy-D-ribose being a common laboratory method.

Laboratory Scale Synthesis: Oxidation of 2-Deoxy-D-Ribose

A well-established method involves the oxidation of 2-deoxy-D-ribose using bromine water.[2] The reaction proceeds via the oxidation of the aldehyde group of the open-chain form of the sugar to a carboxylic acid, which then spontaneously cyclizes to form the thermodynamically stable γ-lactone.

Step-by-Step Protocol:

-

Dissolve 2-deoxy-D-ribose in water.

-

Slowly add bromine to the aqueous solution while stirring at room temperature.

-

Seal the reaction vessel and continue stirring for several days.

-

Neutralize the resulting mixture to pH 7 using a base such as silver carbonate.

-

Filter the mixture to remove any precipitates.

-

Remove the water under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography.[2]

Caption: Workflow for the synthesis of 2-Deoxy-D-ribonic-1,4-lactone.

Green Chemistry Approach: Photochemical Synthesis

Recent advancements have focused on more sustainable methods. A catalyst- and additive-free protocol using UV light irradiation for the regioselective dealkyloxylation of carbohydrate-derived lactones has been developed, presenting an environmentally friendly route to 2-deoxy lactones.[12]

Applications in Research and Drug Development

The absence of the 2'-hydroxyl group makes this lactone a valuable tool in several areas of research, particularly in drug development where it serves as a mimic of deoxyribose.

Irreversible Inhibition of DNA Polymerase

2-Deoxy-D-ribonic-1,4-lactone is recognized as an irreversible inhibitor of DNA polymerase.[3] This inhibitory activity is crucial for its potential as an antineoplastic agent.[2]

Mechanism of Action: The molecule inhibits the transfer reactions essential for DNA replication.[3] It is proposed to bind to the nuclease domain of DNA polymerase, preventing the enzyme from cleaving phosphodiester bonds, which effectively halts DNA synthesis.[3] This targeted disruption of DNA replication is a cornerstone of many antiviral and anticancer therapies.[13]

Caption: Mechanism of DNA Polymerase inhibition.

Intermediate in Organic Synthesis

Its structure makes it a versatile building block for the synthesis of more complex molecules.[1] It is particularly useful for creating nucleoside analogues and other modified carbohydrate structures for therapeutic evaluation. The lactone can be readily converted into the corresponding 2-deoxy sugar, a vital precursor for many biologically active molecules.[12]

Tool in Biochemical Research

As a stable analogue of a key biological intermediate, it is used as a molecular tool to study the mechanisms of enzymes involved in sugar metabolism and nucleic acid synthesis.[14] Its ability to inhibit DNA polymerase allows researchers to probe the function and structure of these critical enzymes.

References

- 1. Cas 34371-14-7,2-Deoxy-D-ribonic-1,4-lactone | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Deoxy-D-ribonic acid-1,4-lactone | 34371-14-7 | MD00127 [biosynth.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Deoxy-D-ribonic-1,4-lactone, CasNo.34371-14-7 Beijing Top Science biological technology co., LTD China (Mainland) [tpscis.lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 14. glycodepot.com [glycodepot.com]

A Technical Guide to the Spectroscopic Characterization of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a key chiral building block in organic synthesis and drug development. Known also by its synonym, 2-deoxy-D-ribono-1,4-lactone, this molecule's specific stereochemistry demands rigorous analytical confirmation, which is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document serves as a comprehensive resource, detailing the acquisition, interpretation, and application of this critical data.

Introduction: The Significance of a Chiral Lactone

This compound (CAS Number: 34371-14-7) is a valuable intermediate in the synthesis of various biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies. Its structure, featuring two stereocenters, a lactone ring, and primary and secondary hydroxyl groups, provides a rich scaffold for chemical modification. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide is structured to provide a detailed examination of each key spectroscopic technique, offering both the raw data and the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their spatial relationships.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (hydroxyl groups).

-

Instrument Parameters: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition: Standard pulse sequences are used to acquire the one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of all protons, and a spectral width that encompasses all expected proton resonances.

-

Data Processing: The resulting free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to each proton in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Assignment |

| 5.50 | d, J = 4.0 | 1H | 4-OH |

| 5.06 | t, J = 5.4 | 1H | 5'-OH |

| 4.20-4.24 | m | 2H | H-4, H-5 |

| 3.48-3.54 | m | 2H | H-5'a, H-5'b |

| 2.76 | dd, J = 17.8, 6.4 | 1H | H-3a |

| 2.17 | dd, J = 17.8, 2.4 | 1H | H-3b |

Note: The assignments are based on typical chemical shift ranges, coupling patterns, and 2D NMR correlation experiments (such as COSY and HSQC).

Causality Behind the Assignments:

-

The downfield signals at 5.50 and 5.06 ppm are characteristic of hydroxyl protons, which are exchangeable with D₂O. Their distinct chemical shifts are indicative of their different chemical environments.

-

The multiplet between 4.20-4.24 ppm is assigned to the methine protons H-4 and H-5, which are coupled to each other and to adjacent protons.

-

The multiplet at 3.48-3.54 ppm corresponds to the diastereotopic protons of the hydroxymethyl group (H-5'a and H-5'b).

-

The two doublets of doublets at 2.76 and 2.17 ppm are characteristic of the geminal protons on the carbon adjacent to the carbonyl group (H-3a and H-3b). The large geminal coupling constant (17.8 Hz) is typical for such systems. The different vicinal coupling constants reflect their dihedral angle relationships with H-4, providing stereochemical information.

Visualization of ¹H NMR Assignments

Caption: Molecular structure with proton numbering for NMR assignments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each carbon atom.

-

Acquisition Time: Due to the low natural abundance of the ¹³C isotope, longer acquisition times and a higher number of scans are required to achieve an adequate signal-to-noise ratio.

Data and Interpretation

The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-2 (C=O) |

| ~80 | C-5 |

| ~70 | C-4 |

| ~60 | C-5' (CH₂OH) |

| ~35 | C-3 |

Note: These are approximate chemical shifts based on known values for similar structures. Actual experimental data is required for precise assignment.

Causality Behind the Assignments:

-

The signal at the lowest field (~175 ppm) is characteristic of a carbonyl carbon in a lactone.

-

The signals in the range of 60-80 ppm are typical for carbons bonded to oxygen in a saturated ring system (C-4 and C-5) and a primary alcohol (C-5').

-

The most upfield signal (~35 ppm) corresponds to the methylene carbon adjacent to the carbonyl group (C-3).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for solid samples, a KBr pellet can be prepared.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl groups (alcohol) |

| 3000-2850 | C-H stretch | sp³ C-H bonds |

| ~1770 (strong) | C=O stretch | γ-Lactone carbonyl |

| ~1100 | C-O stretch | Ether and alcohol C-O bonds |

Causality Behind the Assignments:

-

The broad absorption in the 3600-3200 cm⁻¹ region is a hallmark of the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding.

-

The strong, sharp peak around 1770 cm⁻¹ is highly characteristic of the carbonyl group within a five-membered lactone ring.

-

The absorptions in the fingerprint region (below 1500 cm⁻¹) are complex but include the characteristic C-O stretching vibrations of the ether linkage in the ring and the alcohol functionalities.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is often employed to minimize fragmentation and clearly observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data and Interpretation

The mass spectrum will provide the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 133.0495 | [M+H]⁺ (Calculated for C₅H₉O₄⁺: 133.0495) |

| 115.0390 | [M+H-H₂O]⁺ (Loss of water) |

| 103.0390 | [M+H-CH₂O]⁺ (Loss of formaldehyde) |

Causality Behind the Assignments:

-

The observation of the protonated molecular ion ([M+H]⁺) at the correct m/z value confirms the molecular formula C₅H₈O₄ (molecular weight 132.11 g/mol ).

-

Common fragmentation pathways for this molecule include the loss of water from the hydroxyl groups and the loss of formaldehyde from the hydroxymethyl group, leading to the observed fragment ions.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic analysis of the target molecule.

Conclusion: A Self-Validating Analytical Approach

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic lactone carbonyl and hydroxyl groups. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns. This multi-faceted analytical approach ensures the unambiguous identification and quality assessment of this important chiral building block, which is essential for its successful application in research and development.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Chiral Hydroxy Lactones

Foreword: The Stereochemical Challenge of Hydroxy Lactones

Chiral hydroxy lactones are privileged structural motifs found in a vast array of natural products and are critical building blocks in the pharmaceutical industry. Their biological activity is often intrinsically linked to their absolute stereochemistry. A single stereocenter inversion can render a potent drug inactive or, in the worst case, toxic. Consequently, the unambiguous determination of stereochemistry is not merely an academic exercise but a cornerstone of drug development and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable, yielding identical NMR spectra. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging both fundamental and advanced NMR techniques to navigate the complexities of chiral hydroxy lactone analysis. We will move beyond simple data reporting to explore the causality behind methodological choices, ensuring robust and reliable stereochemical assignments.

Part 1: Foundational NMR Analysis of the Hydroxy Lactone Scaffold

Before delving into chirality, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule's constitutional isomer is paramount. Overlapping signals and complex coupling patterns are common in these systems.

One-Dimensional (1D) NMR: The Starting Point

-

¹H NMR: The proton spectrum provides initial insights into the electronic environment of protons. Key regions for a typical hydroxy lactone include:

-

Carbinol Proton (H-C-OH): The chemical shift of the proton attached to the hydroxyl-bearing carbon is highly sensitive to substitution and hydrogen bonding. Its multiplicity reveals the number of adjacent protons.

-

Lactone Ring Protons: Protons adjacent to the lactone carbonyl (α-protons) are typically deshielded, while those adjacent to the ring oxygen (e.g., in γ-lactones) are even more so.[1][2]

-

Hydroxyl Proton (-OH): Its chemical shift is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet but can couple to the carbinol proton. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube) will cause the -OH signal to disappear, confirming its assignment.

-

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (C=O): The lactone carbonyl is the most deshielded carbon, typically appearing in the 170-185 ppm range.[3]

-

Carbinol Carbon (C-OH): This carbon signal is found in the 60-80 ppm range.

-

Other Ring Carbons: Their shifts depend on their position relative to the oxygen and carbonyl functionalities.[4]

-

Two-Dimensional (2D) NMR: Unraveling Connectivity

For complex lactones, 1D spectra are often insufficient for complete assignment due to signal overlap. 2D NMR experiments are essential for mapping the molecular framework.[5][6]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). It is the primary tool for tracing out proton-proton networks within the molecule.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. It is invaluable for determining relative stereochemistry (e.g., cis vs. trans relationships across the lactone ring).[7][8]

| Technique | Information Provided | Application for Hydroxy Lactones |

| ¹H NMR | Proton chemical shifts and coupling constants (J) | Initial assessment of functional groups and proton environments. |

| ¹³C NMR | Number of unique carbons and their chemical shifts | Confirms carbon backbone and key functional groups (C=O, C-OH). |

| COSY | H-H correlations through 2-3 bonds | Maps out the spin systems of the lactone ring and any side chains. |

| HSQC | Direct H-C one-bond correlations | Unambiguously assigns protons to their attached carbons.[5] |

| HMBC | H-C correlations through 2-4 bonds | Establishes connectivity across quaternary centers and the lactone ester bond. |

| NOESY | H-H correlations through space | Determines the relative configuration of substituents on the chiral centers.[7] |

Part 2: Stereochemical Determination of Chiral Hydroxy Lactones

Once the basic structure is confirmed, the core challenge is to resolve the enantiomers and determine the absolute configuration. This requires introducing a chiral element into the NMR experiment to create a diastereomeric environment, making the enantiomers spectroscopically non-equivalent.[9]

Method 1: Chiral Solvating Agents (CSAs)

This non-destructive method involves simply adding a chiral solvating agent to the NMR sample of the racemic hydroxy lactone. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer.[10][11] These complexes have different geometries and exist in rapid equilibrium, resulting in observable differences in the chemical shifts (Δδ) for the protons of the two enantiomers.

Causality: The enantiodiscrimination arises from differential intermolecular interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and each enantiomer, leading to distinct time-averaged magnetic environments.[10][11]

-

Sample Preparation: Dissolve a precise amount of the racemic hydroxy lactone in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Acquire Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the analyte alone. This serves as a reference.

-

Introduce CSA: Add a molar excess (typically 2-5 equivalents) of the chosen CSA to the NMR tube. Common CSAs for alcohols include Pirkle's alcohol (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or derivatives of tartaric acid.[12]

-

Equilibration & Acquisition: Gently mix the sample and allow it to equilibrate. Acquire a new ¹H NMR spectrum.

-

Analysis: Compare the spectra before and after CSA addition. Look for splitting of signals into two distinct sets of peaks, one for each enantiomer. The relative integration of these split signals directly corresponds to the enantiomeric excess (ee).

Caption: Workflow for determining enantiomeric excess using a Chiral Solvating Agent (CSA).

Trustworthiness: This method is self-validating. The observation of clean, baseline-resolved signal splitting confirms that the CSA is effective for the analyte. The accuracy of the ee determination depends on the quality of the resolution and the signal-to-noise ratio.

Method 2: Chiral Derivatizing Agents (CDAs) - The Mosher's Ester Method

When CSAs fail to provide adequate resolution, or when the absolute configuration must be determined, the use of a chiral derivatizing agent is the gold standard.[13] This involves covalently reacting the hydroxyl group of the lactone with an enantiomerically pure CDA to form a stable pair of diastereomers.[9] For secondary alcohols, the most widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[14][15]

Causality: The Mosher's ester method relies on the anisotropic effect of the MTPA phenyl ring.[16] In the most stable conformation, the MTPA ester orients its carbonyl, methoxy, and trifluoromethyl groups coplanar with the C-O bond to the lactone. This forces the phenyl ring to occupy a specific region of space. Protons on one side of this "MTPA plane" will be shielded (shifted upfield), while protons on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the diastereomers formed with (R)-MTPA and (S)-MTPA, a consistent pattern of chemical shift differences (Δδ = δS - δR) emerges, allowing for the assignment of the absolute configuration of the carbinol center.[17][18]

Caption: Anisotropic shielding cones in diastereomeric Mosher's esters.

This protocol is a self-validating system because it requires the preparation of both diastereomers. The consistency of the results provides confidence in the assignment.

-

Reaction Setup (Two Parallel Reactions):

-

Reaction A: To a solution of the enantiopure or racemic hydroxy lactone (approx. 1-5 mg) in dry pyridine or CH₂Cl₂ with a catalytic amount of DMAP, add a slight excess (1.2 equiv.) of (R)-(-)-MTPA chloride.

-

Reaction B: In a separate vial, perform the identical reaction using (S)-(+)-MTPA chloride.[15][16]

-

-

Reaction & Workup: Stir the reactions at room temperature until completion (monitor by TLC or LC-MS). Quench the reactions and perform a standard extractive workup to isolate the crude MTPA esters. Purification is often not necessary if the reaction goes to completion, which is a key advantage.[15]

-

NMR Acquisition: Dissolve each crude ester in a high-purity deuterated solvent (CDCl₃ or C₆D₆ are common) and acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester (from Reaction A) and the (R)-MTPA ester (from Reaction B). It is critical to use the same solvent and concentration for both samples.

-

Data Analysis:

-

Assign all relevant proton signals in both spectra. 2D NMR (COSY, HSQC) may be necessary to confidently assign protons on either side of the carbinol center.[15]

-

Create a table and calculate the chemical shift difference for each proton: Δδ = δS - δR .

-

Draw the conformation of the molecule with the MTPA plane.

-

Protons for which Δδ is positive should lie on one side of the plane, and protons for which Δδ is negative should lie on the other.

-

Based on this distribution, assign the absolute configuration of the carbinol center.[14][17][18]

-

| Proton (Hₓ) | δ for (R)-Ester (ppm) | δ for (S)-Ester (ppm) | Δδ (δS - δR) | Inferred Position vs. MTPA Plane |

| H-a | 5.12 | 5.05 | -0.07 | Right Side (Shielded by S-MTPA Ph) |

| H-b | 3.45 | 3.40 | -0.05 | Right Side (Shielded by S-MTPA Ph) |

| H-c | 2.15 | 2.28 | +0.13 | Left Side (Deshielded by S-MTPA Ph) |

| H-d | 1.08 | 1.20 | +0.12 | Left Side (Deshielded by S-MTPA Ph) |

| Conclusion | Consistent pattern confirms configuration. |

Part 3: Advanced Considerations and Best Practices

-

Solvent Choice: For Mosher's analysis, non-polar solvents like benzene-d₆ often enhance the anisotropic effect of the phenyl ring, leading to larger and more easily interpretable Δδ values.

-

¹⁹F and ¹³C NMR: While ¹H NMR is most common, the CF₃ group in Mosher's esters provides a clean signal in ¹⁹F NMR that can also be used to determine enantiomeric purity.[13] Similarly, ¹³C NMR can be used, especially with ¹³C-enriched reagents, though it is less common for routine analysis due to longer acquisition times.[9][13]

-

Newer Methods: While Mosher's method is robust, other derivatizing agents and even new NMR techniques that can directly detect chirality without any agents are emerging, promising to streamline this critical analysis in the future.[13][19][20]

By systematically applying this combination of 1D and 2D NMR techniques, coupled with the judicious use of chiral auxiliaries, researchers can confidently elucidate the complete structure and absolute stereochemistry of chiral hydroxy lactones, ensuring the integrity and safety of these vital chemical entities.

References

- 1. Gamma Butyrolactone(96-48-0) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. iq.ufrgs.br [iq.ufrgs.br]

- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. echemi.com [echemi.com]

- 17. researchgate.net [researchgate.net]

- 18. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | MDPI [mdpi.com]

- 19. theanalyticalscientist.com [theanalyticalscientist.com]

- 20. biocompare.com [biocompare.com]

The Ascendant Therapeutic Potential of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of interacting with multiple biological targets — represents a significant leap towards the development of novel therapeutics. The (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one core, a stereochemically defined γ-butyrolactone, has emerged as such a scaffold. Its inherent chirality and multiple functional groups offer a versatile platform for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their therapeutic programs.

The Core Moiety: this compound as a Versatile Precursor

The foundation of the derivatives discussed herein is the this compound molecule. Its significance lies in its structural analogy to the sugar moiety of nucleosides, making it an ideal starting material for the synthesis of novel nucleoside analogues. The specific stereochemistry at the C4 and C5 positions is crucial for conferring specific biological activities and for the precise spatial orientation of the appended nucleobases.

A pivotal synthetic strategy involves the use of precursors like 3,4-epoxy-5-(S,trans)-dimethoxymethyl-tetrahydrofuran, which can be reacted with various nucleobases to introduce purine and pyrimidine moieties. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying both the nucleobase and the tetrahydrofuran core.

Anticancer Activity: A New Frontier in Cytotoxic Nucleoside Analogues

The quest for novel anticancer agents has led to the exploration of nucleoside analogues that can interfere with the replication of cancer cells. Derivatives of this compound have demonstrated significant cytotoxic effects, particularly against leukemia cell lines.

Synthesis of Purine and Pyrimidine Isonucleosides

A series of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines have been synthesized and evaluated for their anticancer properties. The synthesis typically involves the reaction of a suitable tetrahydrofuran precursor with various purine and pyrimidine bases under catalytic conditions.

Experimental Protocol: Synthesis of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl Purines and Pyrimidines

This protocol is based on the methodology described by Yu et al. (1996).

Materials:

-

3,4-epoxy-5-(S,trans)-dimethoxymethyl-tetrahydrofuran

-

Purine or pyrimidine base (e.g., adenine, guanine, cytosine, thymine, uracil)

-

Potassium tert-butoxide

-

18-crown-6

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

To a solution of the purine or pyrimidine base in the anhydrous solvent, add potassium tert-butoxide and 18-crown-6.

-

Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

-

Add a solution of 3,4-epoxy-5-(S,trans)-dimethoxymethyl-tetrahydrofuran in the same solvent dropwise.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 24-48 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired isonucleoside.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Cytotoxic Activity and Structure-Activity Relationship (SAR)

Studies have shown that certain purine and pyrimidine derivatives of the this compound scaffold exhibit significant inhibitory activity against the growth of human leukemia (HL-60) cells. Notably, compounds 6a, 6c, and 7b from the study by Yu et al. have shown promising results. The nature of the nucleobase plays a critical role in determining the cytotoxic potency.

Table 1: Cytotoxic Activity of Selected this compound Derivatives against HL-60 Cells

| Compound ID | Nucleobase | Reported Activity |

| 6a | Purine derivative | Significant inhibition |

| 6c | Purine derivative | Significant inhibition |

| 7b | Pyrimidine derivative | Significant inhibition |

Data is qualitative as reported in the abstract by Yu et al. (1996). Further investigation of the full-text is required for quantitative IC50 values.

The SAR suggests that modifications at the purine and pyrimidine bases can significantly impact the anticancer activity. Further synthesis of a broader range of derivatives is warranted to fully elucidate the SAR and identify lead compounds for further development.

Mechanism of Action: Targeting Nucleic Acid Synthesis

The primary mechanism of action for nucleoside analogues in cancer therapy is their ability to disrupt DNA and RNA synthesis.[1] After being phosphorylated within the cell to their active triphosphate forms, these analogues are incorporated into growing nucleic acid chains by polymerases.[2][3] Due to the modifications in their sugar-like moiety, they act as chain terminators, halting further elongation and ultimately leading to apoptosis in rapidly dividing cancer cells.[2]

Figure 1: General mechanism of action for nucleoside analogues.

Antimicrobial and Anti-inflammatory Potential: Expanding the Therapeutic Horizon

Beyond their anticancer properties, derivatives of the furanone and γ-butyrolactone scaffold have demonstrated promising antimicrobial and anti-inflammatory activities. While specific studies on this compound derivatives in these areas are emerging, the broader class of compounds provides a strong rationale for their investigation.

Antimicrobial Activity

Butenolides, which share the core furanone structure, and their derivatives have been screened for activity against a range of bacteria and fungi. The introduction of nitrogen into the butenolide ring to form pyrrolones has been shown to significantly enhance antimicrobial action, particularly against fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for assessing antimicrobial activity.

Materials:

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Anti-inflammatory Activity

γ-Butyrolactone derivatives have been investigated for their analgesic and anti-inflammatory properties. Some derivatives have shown potent activity in models of pain and inflammation, with mechanisms that may involve the inhibition of inflammatory mediators. For instance, some butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Figure 2: Potential anti-inflammatory mechanism via NF-κB inhibition.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The existing data strongly supports its potential in oncology, with clear evidence of cytotoxic activity in nucleoside analogue derivatives. The broader biological activities of related furanones and γ-butyrolactones suggest that the therapeutic applications of these derivatives could extend to infectious and inflammatory diseases.

Future research should focus on:

-

Expansion of the Chemical Library: Synthesizing a wider range of derivatives to perform a comprehensive structure-activity relationship analysis.

-

Quantitative Biological Evaluation: Obtaining robust quantitative data (IC50, MIC, EC50 values) for a wider range of cell lines and microbial strains.

-

Mechanistic Elucidation: Conducting detailed studies to pinpoint the specific molecular targets and pathways affected by the most potent compounds.

-

In Vivo Studies: Progressing lead compounds to preclinical animal models to evaluate their efficacy and safety profiles.

References

The Ubiquitous Lactone: A Technical Guide to the Natural Occurrence of Hydroxy-Gamma-Butyrolactones

This guide provides an in-depth exploration of hydroxy-gamma-butyrolactones (HGBs), a fascinating and functionally diverse class of naturally occurring compounds. From their fundamental biosynthesis to their widespread distribution across kingdoms and their potent biological activities, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the intricate biochemistry that governs their formation, their ecological significance as signaling molecules, and the methodologies employed to isolate and characterize these valuable natural products.

Introduction: The Significance of the Hydroxy-Gamma-Butyrolactone Scaffold

The γ-butyrolactone (GBL) ring is a privileged five-membered lactone structure found in a vast array of natural products and biologically active small molecules.[1][2][3][4] The introduction of a hydroxyl group onto this scaffold, creating hydroxy-gamma-butyrolactones, dramatically increases their structural and functional diversity. This seemingly simple chemical modification gives rise to a class of molecules with profound biological implications, acting as crucial signaling molecules in microbial communication and serving as versatile chiral building blocks for the synthesis of pharmaceuticals.[5][6] Their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibiotic, and antifungal properties, has made them a focal point of natural product research and drug discovery.[1][7]

Biosynthesis: Nature's elegant construction of HGBs

While various biosynthetic pathways for γ-butyrolactones exist, the most extensively studied is the A-factor biosynthesis pathway in the Gram-positive bacterial genus Streptomyces.[8] This pathway serves as a archetypal example of how microorganisms construct these vital signaling molecules.

The A-factor Pathway in Streptomyces: A Paradigm for HGB Synthesis

A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a well-known γ-butyrolactone autoregulator that triggers secondary metabolism and morphological development in Streptomyces griseus.[8][9] The biosynthesis is a multi-step enzymatic process:

-

Acyl Transfer: The key enzyme, AfsA, catalyzes the transfer of a β-ketoacyl group from a fatty acid precursor (in this case, 8-methyl-3-oxononanoyl-acyl carrier protein) to the hydroxyl group of dihydroxyacetone phosphate (DHAP).[8]

-

Intramolecular Condensation: The resulting ester undergoes a non-enzymatic intramolecular aldol condensation to form a butenolide phosphate.[8]

-

Reduction and Dephosphorylation: The butenolide phosphate is then reduced by a reductase, BprA. A subsequent dephosphorylation step, catalyzed by a phosphatase, yields the final A-factor molecule.[8]

It is noteworthy that the reductases and phosphatases involved are not necessarily specific to A-factor biosynthesis and can be found in other bacteria, highlighting AfsA as the pivotal enzyme in this pathway.[8]

Diagram of the A-factor Biosynthetic Pathway

Caption: A simplified diagram of the A-factor biosynthetic pathway in Streptomyces griseus.

Natural Distribution of Hydroxy-Gamma-Butyrolactones

Hydroxy-gamma-butyrolactones are not confined to a single domain of life. Their presence has been documented in a diverse range of organisms, from simple bacteria to complex plants and marine invertebrates.

Bacterial Kingdom: Masters of HGB Production

The genus Streptomyces is a particularly rich source of HGBs, where they primarily function as autoregulatory signaling molecules, often referred to as "bacterial hormones," that control the production of secondary metabolites like antibiotics.[9][10][11] More than 60% of Streptomyces strains are believed to utilize GBL-type ligands for regulating gene expression.[10] Recent genomic analyses suggest that GBLs may also be widespread in other bacteria, including other Actinobacteria and Proteobacteria.[10] The structural diversity of these bacterial HGBs arises from variations in the length, branching, and stereochemistry of their fatty acid side chains.[10]

Fungal Kingdom: A Source of Bioactive HGBs

Fungi, particularly the genus Aspergillus, are known to produce a variety of γ-butyrolactones.[12] These fungal metabolites often feature a five-membered lactone ring bearing two aromatic rings and exhibit a wide range of biological activities.[12] Lasiodiplodia theobromae, a plant pathogenic fungus, produces an α-methylene-γ-butyrolactone derivative that acts as a toxin, causing black spot disease in fruits like bananas.[13]

In Vino Veritas: HGBs in Fermented Beverages

Gamma-butyrolactone (GBL) has been identified as a naturally occurring component in some unadulterated wines.[14][15] Its presence is a result of the fermentation process, where succinic acid, a metabolite of yeast, can be converted into GBL.[15] The concentrations detected are typically in the range of a few micrograms per milliliter.[14] This natural occurrence is an important consideration in forensic analysis when examining beverages for suspected adulteration.[15][16]

Marine Ecosystems: A Treasure Trove of Novel HGBs

Marine organisms are a prolific source of structurally diverse and biologically active natural products, including those with a γ-hydroxybutenolide core.[17] Marine sponges, in particular, have yielded a number of potent anti-inflammatory HGBs such as manoalides and cacospongionolides.[17] Marine algae also produce a variety of bioactive compounds, and while specific HGBs are less documented, the chemical diversity of these organisms suggests they are a promising area for future discovery.[18]

The Diverse Biological Activities of Hydroxy-Gamma-Butyrolactones

The functional versatility of HGBs is remarkable, with their biological activities spanning from intracellular signaling to potent pharmacological effects.

Quorum Sensing and Regulation of Secondary Metabolism

In bacteria, HGBs are key players in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density.[5] These signaling molecules, such as the A-factor in Streptomyces, bind to specific intracellular receptors, which are typically TetR-type repressors.[10] This binding event leads to the dissociation of the repressor from the promoter regions of biosynthetic gene clusters, thereby inducing the transcription of genes responsible for producing secondary metabolites, including many clinically important antibiotics.[10]

Diagram of GBL-mediated Gene Regulation

Caption: GBL-mediated derepression of a biosynthetic gene cluster.

Pharmacological Potential: A Rich Source for Drug Discovery

The diverse biological activities of naturally occurring HGBs have made them attractive scaffolds for drug development.[1][2]

| Biological Activity | Examples and Notes | References |

| Anticancer | Several natural and synthetic γ-butyrolactones have demonstrated cytotoxic effects against various cancer cell lines. | [1] |

| Anti-inflammatory | Marine-derived HGBs like manoalide are potent anti-inflammatory agents. | [1][17] |

| Antibiotic | Many HGB-containing small molecules have been investigated for their antibacterial properties. | [1] |

| Antifungal | The α-methylene-γ-butyrolactone ring is a known pharmacophore for antifungal activity. | [1][19] |

| Immunosuppressive | Certain HGBs have shown the ability to modulate the immune response. | [1] |

| Neuroprotective | Some γ-butyrolactones have been studied for their potential to protect neurons from damage. | [1] |

Methodologies for the Study of Natural HGBs

The investigation of naturally occurring HGBs requires a combination of sophisticated isolation, characterization, and analytical techniques.

Isolation and Purification

The low concentrations of HGBs in their natural sources often necessitate efficient extraction and purification strategies.

A General Protocol for Resin-Assisted Isolation from Bacterial Cultures:

-

Cultivation with Resin: Cultivate the microorganism (e.g., Streptomyces sp.) in a suitable liquid medium in the presence of an adsorbent resin (e.g., Diaion HP-20). The resin captures the secreted secondary metabolites, including HGBs, from the culture broth.[9][20][21]

-

Resin Harvesting and Extraction: After a suitable incubation period, harvest the resin by filtration. Wash the resin with distilled water to remove salts and polar media components. Elute the adsorbed compounds from the resin using an organic solvent such as methanol or acetone.

-

Solvent Partitioning: Concentrate the eluate under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water. The HGBs will typically partition into the organic phase.

-

Chromatographic Purification: Subject the organic extract to a series of chromatographic steps for purification. This may include:

-

Silica Gel Column Chromatography: Separate compounds based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing HGBs using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water). Monitor the elution profile using a UV detector.[9][20]

-

Structural Characterization

Once a pure HGB is isolated, its chemical structure is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the complete chemical structure. This includes:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and elucidate the complete structure.[13]

-

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the characteristic lactone carbonyl stretch.[22]

-

Chiral HPLC: Used to determine the stereochemistry of the HGBs, which is often crucial for their biological activity.[9][20]

Conclusion and Future Perspectives

Hydroxy-gamma-butyrolactones represent a structurally diverse and biologically significant class of natural products. Their roles as key signaling molecules in microbial communities and their potent pharmacological activities underscore their importance in both basic research and applied science. The continued exploration of diverse natural environments, coupled with advancements in isolation and analytical techniques, will undoubtedly lead to the discovery of novel HGBs with unique structures and valuable biological properties. The elucidation of their biosynthetic pathways will not only provide fundamental insights into natural product chemistry but also pave the way for the bioengineering of microorganisms to produce these valuable compounds in larger quantities for further investigation and potential therapeutic applications.

References

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of γ-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of an alpha-methylene-gamma-butyrolactone derivative, a toxin from the plant pathogen Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. longdom.org [longdom.org]

- 19. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

Technical Guide: Stereoselective Synthesis of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one from D-ribonolactone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway from D-ribonolactone to (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one. This synthesis is a critical transformation in carbohydrate chemistry, often serving as a key step in the preparation of biologically active molecules and C-nucleoside analogues.[1][2][3] This document details the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the selective reduction of D-ribonolactone. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: Strategic Importance

D-ribonolactone, a derivative of D-ribose, is a versatile chiral building block in organic synthesis.[3] Its rich stereochemistry and functional handles make it an ideal starting material for the synthesis of complex natural products and pharmaceutical agents.[3][4] The target molecule, this compound, retains the core stereochemical integrity of the parent ribonolactone while introducing a reduced lactone functionality. This transformation to the corresponding lactol (hemiacetal) is a pivotal step in the synthesis of various modified carbohydrates with significant biological activity, often used in drug design.[5][6]

The Challenge: Chemoselectivity and Stereocontrol

The primary challenge in the synthesis of this compound from D-ribonolactone lies in the chemoselective reduction of the lactone carbonyl group to a hemiacetal without over-reduction to the corresponding diol. Furthermore, the inherent chirality of D-ribonolactone must be preserved throughout the synthetic sequence. This necessitates the use of mild and selective reducing agents and often requires the strategic application of protecting groups to shield the reactive hydroxyl moieties.[5][6][7]

Synthetic Strategy: A Two-Pronged Approach

The successful synthesis hinges on a well-defined strategy that addresses both chemoselectivity and stereocontrol. This guide outlines a robust two-pronged approach:

-

Protection of Hydroxyl Groups: To prevent unwanted side reactions and direct the reducing agent to the lactone carbonyl, the hydroxyl groups of D-ribonolactone are first protected.

-

Selective Reduction: A carefully chosen reducing agent is then employed to effect the partial reduction of the protected lactone to the desired lactol.

The Rationale Behind Protecting Groups

The hydroxyl groups of D-ribonolactone are nucleophilic and can react with many reducing agents. Protecting these groups is a crucial step to ensure the selective reduction of the lactone.[7] The choice of protecting group is critical and depends on its stability to the reduction conditions and the ease of its subsequent removal.[7][8]

Commonly used protecting groups for this purpose include:

-

Isopropylidene (Acetonide): This group is particularly useful for protecting vicinal diols, such as the 2,3-dihydroxy functionality in D-ribonolactone.[5][8] It is generally stable under the conditions used for lactone reduction.

-

Silyl Ethers (e.g., TBDMS, TBS): These are bulky protecting groups that offer good stability and can be selectively introduced and removed.[5][9]

-

Benzyl Ethers: These are robust protecting groups that are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis.[5]

For the purpose of this guide, we will focus on the use of the isopropylidene group due to its straightforward installation and reliability.[10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| D-Ribonolactone | ≥98% | Commercially Available |

| Acetone | Anhydrous | Commercially Available |

| 2,2-Dimethoxypropane | ≥98% | Commercially Available |

| Sulfuric Acid (conc.) | ACS Grade | Commercially Available |

| Silver Carbonate | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Lithium Triethylborohydride (Super-Hydride®) | 1.0 M in THF | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Celite® | --- | Commercially Available |

Workflow Diagram

Caption: Synthetic workflow from D-ribonolactone to the target lactol.

Step 1: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone

This procedure is adapted from established methods for the acetonide protection of D-ribonolactone.[10]

-

Reaction Setup: In a 500 mL round-bottom flask, suspend D-ribonolactone (10.0 g, 67.5 mmol) in anhydrous acetone (250 mL).

-

Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (25 mL, 203 mmol) followed by concentrated sulfuric acid (0.25 mL).

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium bicarbonate (approx. 1 g) and stir for 10 minutes.

-

Workup: Filter the mixture through a pad of Celite® and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from hot ethyl acetate to yield 2,3-O-isopropylidene-D-ribonolactone as a white crystalline solid.

Step 2: Selective Reduction to this compound

This protocol utilizes Lithium Triethylborohydride (Super-Hydride®), a powerful yet selective reducing agent for the conversion of lactones to lactols.[5][6][11]

-

Reaction Setup: Dissolve 2,3-O-isopropylidene-D-ribonolactone (5.0 g, 26.6 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add a 1.0 M solution of Lithium Triethylborohydride in THF (31.9 mL, 31.9 mmol, 1.2 equivalents) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The reaction is generally complete within 30-60 minutes.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.

-

Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-